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Monosodium L-aspartate - 34345-47-6

Monosodium L-aspartate

Catalog Number: EVT-355260
CAS Number: 34345-47-6
Molecular Formula: C4H7NO4
Molecular Weight: 133.10 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
L-aspartic acid is the L-enantiomer of aspartic acid. It has a role as an Escherichia coli metabolite, a mouse metabolite and a neurotransmitter. It is an aspartate family amino acid, a proteinogenic amino acid, an aspartic acid and a L-alpha-amino acid. It is a conjugate acid of a L-aspartate(1-). It is an enantiomer of a D-aspartic acid.
One of the non-essential amino acids commonly occurring in the L-form. It is found in animals and plants, especially in sugar cane and sugar beets. It may be a neurotransmitter.
L-Aspartic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Aspartic acid is a natural product found in Streptomyces akiyoshiensis, Pinus densiflora, and other organisms with data available.
Aspartic Acid is a non-essential amino acid in humans, Aspartic Acid has an overall negative charge and plays an important role in the synthesis of other amino acids and in the citric acid and urea cycles. Asparagine, arginine, lysine, methionine, isoleucine, and some nucleotides are synthesized from aspartic acid. Aspartic acid also serves as a neurotransmitter. (NCI04)
Overview

Monosodium L-aspartate is a sodium salt of the amino acid L-aspartic acid, commonly used as a flavor enhancer in food products. It is often found in processed foods and is known for its ability to enhance the umami taste, similar to monosodium glutamate. This compound is classified as a food additive and is recognized for its safety by various health authorities when consumed within recommended limits.

Source

Monosodium L-aspartate can be derived from natural sources, primarily through the fermentation of carbohydrates using specific strains of bacteria. The primary source of L-aspartic acid itself is protein-rich foods such as meat, fish, eggs, dairy products, and certain plant-based sources like legumes and nuts.

Classification

Monosodium L-aspartate falls under the category of flavor enhancers and food additives. It is classified by the Food and Drug Administration as Generally Recognized As Safe (GRAS) when used in appropriate amounts. The International Organization for Standardization also recognizes it under food additive codes.

Synthesis Analysis

Methods

Monosodium L-aspartate can be synthesized through several methods:

  1. Fermentation Process: This is the most common method, where microorganisms such as Corynebacterium glutamicum are used to ferment sugars into amino acids.
  2. Chemical Synthesis: This involves the reaction of L-aspartic acid with sodium hydroxide or sodium bicarbonate to form monosodium L-aspartate.

Technical Details

The fermentation process typically involves:

  • Culturing bacteria in a nutrient-rich medium.
  • Controlling pH and temperature to optimize amino acid production.
  • Isolating monosodium L-aspartate through crystallization or filtration.

In chemical synthesis, the reaction can be represented as follows:

L aspartic acid+NaOHMonosodium L aspartate+H2O\text{L aspartic acid}+\text{NaOH}\rightarrow \text{Monosodium L aspartate}+\text{H}_2\text{O}
Molecular Structure Analysis

Structure

Monosodium L-aspartate has a molecular formula of C4H6N1O4NaC_4H_6N_1O_4Na. Its structure consists of an aspartate moiety with a sodium ion associated with one of the carboxyl groups.

Data

  • Molecular Weight: Approximately 173.18 g/mol
  • IUPAC Name: Sodium (2S)-2-amino-4-carbamoylbutanoate
  • Structural Formula: The compound contains two carboxylic acid groups, one of which is deprotonated and associated with a sodium ion.
Chemical Reactions Analysis

Reactions

Monosodium L-aspartate can participate in various chemical reactions, primarily involving:

  • Hydrolysis: In aqueous solutions, it can undergo hydrolysis to release L-aspartic acid and sodium ions.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide.

Technical Details

The hydrolysis reaction can be represented as follows:

Monosodium L aspartate+H2OL aspartic acid+Na+\text{Monosodium L aspartate}+\text{H}_2\text{O}\rightarrow \text{L aspartic acid}+\text{Na}^+
Mechanism of Action

Process

The mechanism through which monosodium L-aspartate enhances flavor involves:

  • Binding to specific receptors on taste buds that detect umami flavors.
  • Enhancing the perception of savory taste in food products.

Data

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Highly soluble in water
  • Taste: Umami flavor profile

Chemical Properties

  • pH: Typically neutral when dissolved in water.
  • Stability: Stable under normal storage conditions but may degrade under extreme heat or acidic environments.

Relevant analyses indicate that monosodium L-aspartate remains stable during cooking processes commonly used in food preparation.

Applications

Scientific Uses

Monosodium L-aspartate is primarily used in:

  • Food Industry: As a flavor enhancer in soups, sauces, snacks, and processed foods.
  • Nutritional Supplements: Occasionally included in formulations aimed at enhancing athletic performance due to its role in amino acid metabolism.
  • Research: Studied for its effects on taste perception and potential applications in reducing sodium intake while maintaining flavor quality.

Properties

CAS Number

34345-47-6

Product Name

Monosodium L-aspartate

IUPAC Name

(2S)-2-aminobutanedioic acid

Molecular Formula

C4H7NO4

Molecular Weight

133.10 g/mol

InChI

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1

InChI Key

CKLJMWTZIZZHCS-REOHCLBHSA-N

SMILES

C(C(C(=O)[O-])N)C(=O)O.[Na+]

Solubility

1 g in 222.2 ml water at 20 °C; 1 g in 149.9 ml water at 30 °C; more sol in salt soln; sol in acids, alkalies
Insoluble in ethanol, ethyl ether, benzene; soluble in dilute HCl, pyridine
In water, 5,360 mg/L at 25 °C
5.39 mg/mL
Solubility in water, g/100ml: 0.45
Slightly soluble in water; Insoluble in ether
Insoluble (in ethanol)

Canonical SMILES

C(C(C(=O)O)N)C(=O)O

Isomeric SMILES

C([C@@H](C(=O)O)N)C(=O)O

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